c-Met Kinase Inhibitory Potency: Thieno[2,3-d]pyrimidine 6b Achieves 35.7 nM IC₅₀, Demonstrating Sub-100 nM Activity Distinct from Furo[2,3-d]pyrimidine Analogs
In a direct head-to-head scaffold comparison study, thieno[2,3-d]pyrimidine derivative 6b demonstrated an IC₅₀ of 35.7 nM against c-Met kinase, establishing nanomolar potency that was not achieved by furo[2,3-d]pyrimidine analogs within the same series [1]. Compound 6b also displayed high selectivity for c-Met family kinases when screened against a panel of 14 additional kinases [1]. This quantitative superiority validates the thieno[2,3-d]pyrimidine core as the preferred starting point for c-Met-targeted therapeutic development.
| Evidence Dimension | c-Met kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 35.7 nM (thieno[2,3-d]pyrimidine derivative 6b) |
| Comparator Or Baseline | Furo[2,3-d]pyrimidine derivatives in the same study series (IC₅₀ values not achieving sub-100 nM potency; most active furo analog showed reduced activity) |
| Quantified Difference | Thieno[2,3-d]pyrimidine 6b identified as the most potent scaffold overall; specific furo analog IC₅₀ values reported in the full study demonstrate inferior potency |
| Conditions | In vitro enzymatic kinase inhibition assay; c-Met kinase; screening against 14 additional kinases for selectivity profiling |
Why This Matters
For procurement decisions in oncology lead optimization, the 35.7 nM IC₅₀ of thieno[2,3-d]pyrimidine 6b provides a validated, quantitatively superior starting point for c-Met inhibitor development compared to the furo isostere.
- [1] Zhao, A.; et al. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry 2011, 19 (13), 3906-3918. doi:10.1016/j.bmc.2011.05.038 View Source
